Scaffold Complexity and Pharmacophoric Element Count Versus Simpler Thiophene-2-Sulfonamide Analogs
The compound contains three distinct pharmacophoric modules—4-methylphenylsulfonyl (Ar-SO2-), pyridin-3-yl (Het-N), and thiophene-2-sulfonamide (Het-SO2-NH-)—connected through a chiral ethyl linker, yielding a molecular weight of 422.5 Da and 7 heteroatoms (N2O4S3) available for hydrogen bonding . By contrast, the simpler analog N-(pyridin-2-ylmethyl)thiophene-2-sulfonamide (C=1C=CSC=1S(=O)(=O)NCC1=CC=CC=N1) contains only two pharmacophoric modules, lacks the 4-methylphenylsulfonyl group entirely, and has a molecular weight approximately 150 Da lower . Similarly, N-(4-methylphenyl)thiophene-2-sulfonamide (C11H11NO2S2, MW 253.3 Da) lacks the pyridinyl module, reducing hydrogen-bond acceptor count by 1 and eliminating the basic nitrogen that can participate in salt-bridge or π-cation interactions . The increased complexity of the target compound translates to a larger solvent-accessible surface area and more potential binding interaction points, which is relevant when probing targets with extended binding grooves such as the MALT1 paracaspase active site .
| Evidence Dimension | Number of discrete pharmacophoric modules and molecular complexity |
|---|---|
| Target Compound Data | 3 pharmacophoric modules (4-methylphenylsulfonyl, pyridin-3-yl, thiophene-2-sulfonamide); MW 422.5 Da; 7 heteroatoms; InChI-defined chiral center at the ethyl linker |
| Comparator Or Baseline | N-(pyridin-2-ylmethyl)thiophene-2-sulfonamide: 2 pharmacophoric modules, MW ~272 Da. N-(4-methylphenyl)thiophene-2-sulfonamide: 1–2 modules, MW 253.3 Da. 4-Fluoro-N-{2-[(4-methylphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide: 3 modules, MW ~444 Da (different terminal sulfonamide). |
| Quantified Difference | Target compound possesses 1–2 additional pharmacophoric modules relative to simpler analogs; ≥150 Da higher MW; 2–3 additional heteroatoms. |
| Conditions | Structural comparison based on InChI and SMILES representations; MW and formula from authoritative databases. |
Why This Matters
When screening against targets with multi-pocket binding sites, the extra pharmacophoric module directly expands the accessible interaction space, increasing the probability of identifying structure–activity relationships that simpler analogs cannot reveal.
- [1] ChemWhat Database. N-{2-[(4-methylphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}thiophene-2-sulfonamide, CAS 904809-04-7. Molecular Formula: C18H18N2O4S3; Molecular Weight: 422.54152. View Source
- [2] Patent EP 1881968 / US equivalent. Thiophene-sulfonic acid picolyl amides. N-(pyridin-2-ylmethyl)thiophene-2-sulfonamide as representative compound. View Source
- [3] US Patent 10,662,156. Inhibitors of MALT1 and Uses Thereof. Structural formula I showing requirement for B = pyridinyl and A = substituted/unsubstituted sulfonamide; multiple exemplified compounds with varied sulfonamide termini. View Source
